molecular formula C13H13N3O2 B14882285 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide

6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14882285
M. Wt: 243.26 g/mol
InChI Key: WXVXRTJXNGYJIP-UHFFFAOYSA-N
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Description

6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of acute lung injury and sepsis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenethylamine with a suitable pyridazine derivative, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .

Scientific Research Applications

6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JNK2-NF-κB/MAPK pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit the JNK2-NF-κB/MAPK pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-oxo-N-(2-phenylethyl)-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c17-12-7-6-11(15-16-12)13(18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,16,17)

InChI Key

WXVXRTJXNGYJIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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